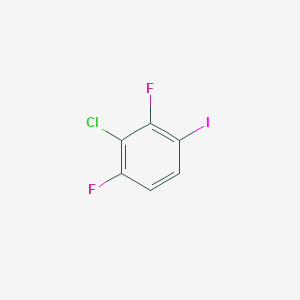

2-Chloro-1,3-difluoro-4-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

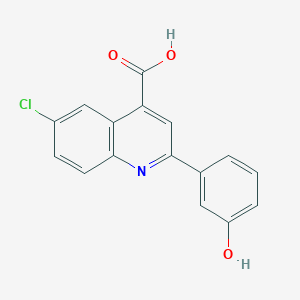

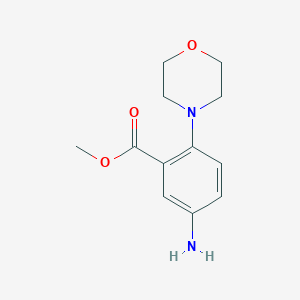

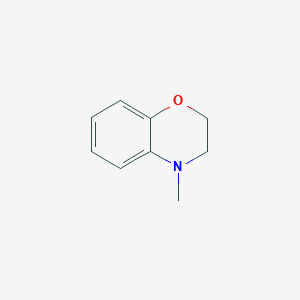

2-Chloro-1,3-difluoro-4-iodobenzene (CDIB) is a halogenated aromatic compound that has been used in a variety of scientific and industrial applications. Its chemical structure consists of a benzene ring with two chlorine atoms, one difluoromethyl group, and one iodide group. CDIB has attracted attention due to its unique properties, such as its high solubility in polar solvents, high reactivity, and stability in air.

Scientific Research Applications

Organic Synthesis and Functionalization

- The behavior of halobenzenes, including 1,3-difluorobenzene, towards strong bases has been investigated, indicating that 2,6-dihalobenzoic acids are directly accessible by treatment with a suitable base and dry ice. This process highlights the versatility of halobenzenes in synthetic chemistry, potentially applicable to 2-Chloro-1,3-difluoro-4-iodobenzene for synthesizing carboxylic acid derivatives (Heiss, Marzi, & Schlosser, 2003).

Catalysis

- Selectfluor, a fluorinating reagent, has been utilized for various functionalizations of organic compounds, including iodination, bromination, and chlorination. This highlights the role of fluorinated reagents in enhancing the reactivity and selectivity of halogenated compounds, which could be relevant for modifying this compound in specific organic transformations (Stavber & Zupan, 2005).

Material Science

- The biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis was studied, showing the capability to degrade 1,3-difluorobenzene, a structurally related compound to this compound. This research indicates potential environmental applications in the degradation and removal of halogenated organic pollutants (Moreira et al., 2009).

Fluorination Techniques

- A practical and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene was developed, demonstrating an efficient approach to introduce fluorine atoms into organic molecules, which could be applicable to the functionalization of this compound (Kitamura et al., 2011).

Mechanism of Action

Target of Action

Halogenated benzene compounds can interact with various biological targets depending on their specific structures. They can bind to different enzymes, receptors, or DNA, thereby affecting their function .

Mode of Action

The mode of action can vary widely. Some halogenated benzenes might inhibit enzyme activity, while others might interfere with normal cellular processes. The specific interactions depend on the exact structure of the compound and the biological target .

Biochemical Pathways

Halogenated benzenes can affect various biochemical pathways. For instance, they might interfere with the normal function of the endocrine system, disrupt cellular respiration, or induce oxidative stress .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of halogenated benzenes can vary. Factors such as the compound’s lipophilicity, the presence of metabolic enzymes, and the characteristics of the biological membrane can influence these processes .

Result of Action

The molecular and cellular effects can range from changes in gene expression and enzyme activity to cellular damage and death. These effects depend on the specific biological targets and the concentration of the compound .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of halogenated benzenes .

Properties

IUPAC Name |

2-chloro-1,3-difluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZBGQHUCKRNDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378552 |

Source

|

| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-06-2 |

Source

|

| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)

![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)

![1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350468.png)

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)

![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)